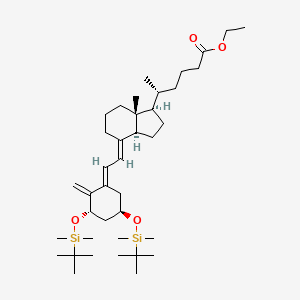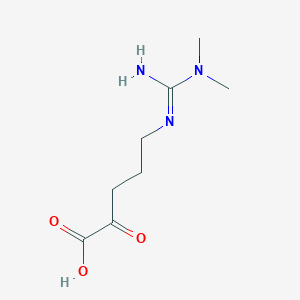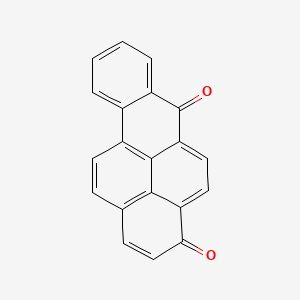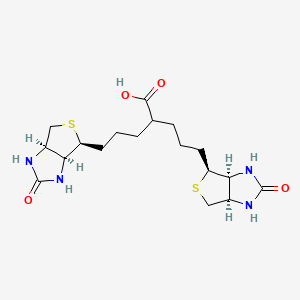
(5R)-ethyl 5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate
Descripción general
Descripción
A derivative of vitamin D3 and an intermediate of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood.
Aplicaciones Científicas De Investigación
Ocular Diseases
Calcitriol, an active metabolite of vitamin D, has been linked with ocular diseases . Patients affected by various ocular disorders often have vitamin D deficiency. Previous findings suggest that vitamin D modulates the course of eye diseases and may serve as a marker, and that its supplementation could mitigate some disorders .
Mitochondrial Function
Calcitriol has been found to modulate mitochondrial function through regulation of the potassium channels present in the inner mitochondrial membrane . This non-classical calcitriol target opens up a new area of research with potential clinical applications .
Anti-Cancer Properties
Vitamin D and calcitriol derivatives have been found to mitigate the course of many diseases including cancers . This is due to the anti-cancer properties of vitamin D and calcitriol .
Anti-Inflammatory Properties
Vitamin D and calcitriol have anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases .
Anti-Angiogenic Properties
Vitamin D and calcitriol have anti-angiogenic properties . This means they can potentially inhibit the growth of new blood vessels, which is useful in treating diseases such as cancer .
Anti-Oxidative Properties
Vitamin D and calcitriol have anti-oxidative properties . This means they can potentially neutralize harmful free radicals in the body, which is beneficial for overall health .
Mecanismo De Acción
Target of Action
The primary target of Calcitriol Intermediate, also known as “(5R)-ethyl 5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate” or “ethyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate”, is the Vitamin D Receptor (VDR). The VDR is present in various tissues and organs such as the skin, brain, parathyroid, skeletal muscles, heart muscles, pancreas, pituitary, ovaries, testes, and blood cells .
Mode of Action
Calcitriol Intermediate interacts with its primary target, the VDR, to modulate the expression of hundreds of human genes . This interaction results in both genomic and non-genomic effects . Genomic effects involve VDR-mediated transcriptional modulation, while non-genomic effects involve rapid responses to vitamin D, such as the regulation of the mitochondrial large-conductance calcium-regulated potassium channel .
Biochemical Pathways
Calcitriol Intermediate affects several biochemical pathways. It plays a crucial role in phosphocalcium homeostasis . It also influences the cell cycle, apoptosis, cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . Furthermore, it has been found to regulate the mitochondrial large-conductance calcium-regulated potassium channel .
Result of Action
The molecular and cellular effects of Calcitriol Intermediate’s action are diverse. It regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . It also directly affects the activity of the mitochondrial large-conductance calcium-regulated potassium channel .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Calcitriol Intermediate. For instance, the production of calcitriol in the body requires two subsequent hydroxylations by CYP2R1 in the liver and CYP27B1 in kidneys . Additionally, the bioavailability of calcitriol is tightly regulated to restrict the biological actions of this hormone in target cells while maintaining calcium and phosphate homeostasis .
Propiedades
IUPAC Name |
ethyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O4Si2/c1-15-41-36(40)20-16-18-28(2)33-23-24-34-30(19-17-25-39(33,34)10)21-22-31-26-32(42-44(11,12)37(4,5)6)27-35(29(31)3)43-45(13,14)38(7,8)9/h21-22,28,32-35H,3,15-20,23-27H2,1-2,4-14H3/b30-21+,31-22+/t28-,32-,33-,34+,35+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQYJABERVWRRO-WSNYFFJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The Diels-Alder reaction is a powerful tool for constructing six-membered rings from simpler starting materials []. This reaction is widely used in the synthesis of complex natural products, pharmaceuticals, and materials due to its high regioselectivity, stereoselectivity, and atom economy.
A: Several factors can influence the regioselectivity and stereoselectivity of a Diels-Alder reaction, including: * The electronic nature of the diene and dienophile (electron-rich dienes react faster with electron-poor dienophiles and vice versa) [].* The presence of Lewis acid catalysts, which can enhance the reactivity and selectivity of the reaction [].* Reaction conditions such as temperature, solvent, and pressure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)




![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)
